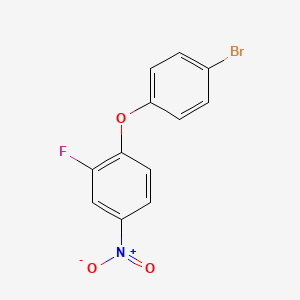

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene

説明

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a chemical compound with the linear formula C12H7BrFNO3 . It has a molecular weight of 312.09 .

Chemical Reactions Analysis

The chemical reactions involving 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene are not explicitly mentioned in the available resources .科学的研究の応用

1. Coordination Polymer of Ni (II) with 2-(4-Bromophenoxy)acetohydrazide

- Summary of the Application: This compound is used in the synthesis of a coordination polymer of Ni (II). The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time .

- Methods of Application: The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

2. {1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

- Summary of the Application: This compound has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs.

- Methods of Application: This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

- Results or Outcomes: This compound has been shown to exhibit antiviral, anticancer, and antibacterial activities, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use in the treatment of Alzheimer’s disease.

3. Hydrazide Functional Group

- Summary of the Application: Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities .

- Methods of Application: The extent of these activities depends on the nature of the substituent attached to the benzene ring . Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

- Results or Outcomes: These compounds have shown potential in the development of antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .

4. Bromophenols

- Summary of the Application: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .

- Results or Outcomes: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

5. 2-(4-Bromophenoxy)acetohydrazide Derivatives

- Summary of the Application: Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

- Methods of Application: The extent of these activities depends on the nature of the substituent attached to the benzene ring . The derivatives are synthesized and their mechanism of action is studied to understand their biochemical and physiological effects .

- Results or Outcomes: These compounds have shown potential in the development of antiviral pharmaceuticals .

6. Brominated Flame Retardants

- Summary of the Application: Bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine . There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .

- Results or Outcomes: This was widely reported and has raised questions about restricting the use of brominated flame retardants in the future .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDCKRHQJJDMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)